molecular formula C13H14FN3O2 B15258103 1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B15258103
M. Wt: 263.27 g/mol
InChI Key: VHBTVUFYVBWZCM-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a fluorophenyl group and a methylpropyl group attached to the triazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Attachment of the Methylpropyl Group: The methylpropyl group can be attached via alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(4-Bromophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(4-Methylphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

1-(4-Fluorophenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to target molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

1-(4-fluorophenyl)-5-(2-methylpropyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14FN3O2/c1-8(2)7-11-15-12(13(18)19)16-17(11)10-5-3-9(14)4-6-10/h3-6,8H,7H2,1-2H3,(H,18,19)

InChI Key

VHBTVUFYVBWZCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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